2-Chloro-4-(trifluoromethoxy)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(trifluoromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-3-4(1-2-11-5)12-6(8,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLBKOZVASUZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206975-33-8 | |
| Record name | 2-chloro-4-(trifluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 4 Trifluoromethoxy Pyridine and Its Precursors
Established Synthetic Routes to 2-Chloro-4-(trifluoromethoxy)pyridine
Halogenation and Trifluoromethoxylation Strategies
The traditional synthesis of this compound often relies on a multi-step sequence involving the introduction of the chloro and trifluoromethoxy functionalities onto a pre-existing pyridine (B92270) scaffold. A common strategy involves the initial synthesis of a 4-hydroxypyridine (B47283) derivative, which then serves as a precursor for the trifluoromethoxy group, followed by chlorination at the 2-position.
One established method for the synthesis of analogous 2-chloro-4-(trifluoromethyl)pyridine (B1345723), which provides insights into potential pathways, involves the chlorination of a 2-hydroxypyridine (B17775) precursor. For instance, 2-hydroxy-4-trifluoromethylpyridine can be converted to 2-chloro-4-trifluoromethylpyridine using a chlorinating agent like thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). google.com A similar approach could be envisioned for the synthesis of this compound, starting from 2-hydroxy-4-(trifluoromethoxy)pyridine.
The introduction of the trifluoromethoxy group itself can be a challenging transformation. Historically, harsh reagents were often required. However, advancements have led to milder methods. While not directly applied to the target molecule in the provided literature, copper-catalyzed trifluoromethylation of alkoxy-substituted iodopyridines presents a modern approach for introducing trifluoromethyl groups, which could potentially be adapted for trifluoromethoxylation. mdpi.comnih.gov
A general approach to (trifluoromethoxy)pyridines has been described that utilizes a chlorination-fluorination strategy on hydroxypyridines. This method involves the conversion of a hydroxypyridine to a trichloromethoxy derivative, followed by a halogen exchange reaction to yield the trifluoromethoxy group.
Regioselective Synthesis Approaches
Achieving the desired 2,4-substitution pattern on the pyridine ring is a critical aspect of the synthesis. Regioselectivity can be controlled through various strategies, often starting with a pyridine derivative that directs incoming substituents to the desired positions.
One powerful strategy for introducing substituents at the 4-position of the pyridine ring involves the use of pyridine-N-oxide. The N-oxide functionality activates the pyridine ring for electrophilic substitution, primarily at the 4-position. For example, pyridine-N-oxide can be nitrated to produce 4-nitropyridine-N-oxide in good yield. oc-praktikum.deresearchgate.net This intermediate is highly valuable as the nitro group can be subsequently converted into a variety of other functional groups. Following the introduction of the 4-substituent, the N-oxide can be removed, and further functionalization at other positions, such as chlorination at the 2-position, can be carried out. For instance, 2-chloropyridine-N-oxide can be nitrated to yield 2-chloro-4-nitropyridine-N-oxide. prepchem.com
Another approach to control regioselectivity involves the use of directing groups or the inherent reactivity of substituted pyridines. For example, the synthesis of 2,3,5-trisubstituted pyridines has been achieved with high regioselectivity starting from 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine. acs.org While this specific example does not directly yield the target molecule, it demonstrates the principle of using pre-functionalized pyridines to control the position of subsequent modifications.
Recent advancements have also focused on the direct C-H functionalization of pyridines. A maleate-derived blocking group has been developed to enable the regioselective Minisci-type decarboxylative alkylation at the C-4 position of pyridine. nih.govchemrxiv.org This method allows for the introduction of various alkyl groups at the 4-position with high selectivity.
A summary of a potential regioselective synthesis starting from pyridine-N-oxide is presented in the table below.
| Step | Reactant | Reagents | Product | Purpose |
| 1 | Pyridine-N-Oxide | Fuming HNO₃, Conc. H₂SO₄ | 4-Nitropyridine-N-Oxide | Introduction of a group at the 4-position. oc-praktikum.de |
| 2 | 4-Nitropyridine-N-Oxide | PCl₃ | 4-Nitropyridine (B72724) | Removal of the N-oxide. researchgate.net |
| 3 | 4-Nitropyridine | Various | 4-Aminopyridine / 4-Hydroxypyridine | Conversion of the nitro group to a more versatile functional group. |
| 4 | 4-Substituted Pyridine | Reagents for trifluoromethoxylation | 4-(Trifluoromethoxy)pyridine (B13149640) | Introduction of the trifluoromethoxy group. |
| 5 | 4-(Trifluoromethoxy)pyridine | Chlorinating agent | This compound | Introduction of the chloro group at the 2-position. |
Novel and Green Synthetic Approaches for this compound
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of pyridine derivatives. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Catalytic Transformations in Synthesis
Catalytic methods are at the forefront of green chemistry as they can replace stoichiometric reagents, leading to higher atom economy and reduced waste. The use of catalysts can also enable reactions under milder conditions.
For the introduction of the trifluoromethyl group, photoredox catalysis has emerged as a powerful tool for the direct trifluoromethylation of arenes and heteroarenes. nih.gov This method utilizes a photocatalyst and a simple light source to generate trifluoromethyl radicals under mild conditions. While this has been demonstrated for the -CF₃ group, similar radical-based approaches for the -OCF₃ group are an active area of research. researchgate.net Copper-catalyzed trifluoromethylation of iodo-alkoxypyridines has also been reported as an efficient method. mdpi.comnih.gov
The synthesis of substituted pyridines can also be achieved through copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceeds through a cascade reaction involving electrocyclization and air oxidation. nih.gov
Flow Chemistry Applications
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates.
The synthesis of pyridine derivatives has been successfully adapted to flow chemistry. For example, a two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide has been developed, which minimizes the accumulation of the potentially explosive nitration product. researchgate.net VCU researchers have also developed a highly efficient flow process for the manufacturing of pyridine compounds, significantly increasing yield and reducing production steps. vcu.edu The application of flow chemistry to the synthesis of this compound could offer a safer and more efficient manufacturing process. The synthesis of pyrazole (B372694) derivatives, another important class of heterocycles, has also been extensively studied in flow, demonstrating the broad applicability of this technology. mdpi.com
Sustainable Synthesis Protocols
Sustainable synthesis protocols encompass a broad range of practices aimed at minimizing the environmental impact of chemical processes. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions.
For pyridine synthesis, green chemistry approaches include multicomponent one-pot reactions, the use of green catalysts, and solvent-free or microwave-assisted synthesis. rasayanjournal.co.innih.govresearchgate.netnih.gov Microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve yields in the preparation of pyridine derivatives. nih.gov These green protocols are being increasingly explored for the synthesis of various heterocyclic compounds and hold promise for the future production of this compound.
The development of sustainable protocols also involves considering the entire life cycle of the product, from the choice of starting materials to the final disposal of waste. The use of atom-efficient reactions, such as cycloadditions, for the construction of the pyridine ring is a key aspect of green pyridine synthesis. acsgcipr.org
Reactivity and Functional Group Transformations of 2 Chloro 4 Trifluoromethoxy Pyridine
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. In 2-Chloro-4-(trifluoromethoxy)pyridine, the chloro group at the 2-position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.
Displacement of the Chloro Group
The chlorine atom at the C-2 position of this compound can be readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a building block in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.
One of the most common transformations is the reaction with nitrogen-based nucleophiles, such as ammonia (B1221849), to introduce an amino group. For instance, the synthesis of 2-amino-4-(trifluoromethyl)pyridine, a related compound, is achieved by reacting 2-chloro-4-(trifluoromethyl)pyridine (B1345723) with ammonia. google.comgoogle.com This type of amination reaction is typically carried out at elevated temperatures, ranging from 100 to 200 °C, often in the presence of a hydrophilic ether solvent like tetrahydrofuran (B95107) (THF). google.com
The following table summarizes a representative nucleophilic aromatic substitution reaction to form an amino-substituted pyridine derivative.
| Reactant | Nucleophile | Conditions | Product | Yield | Reference |
| 2-Chloro-4-(trifluoromethyl)pyridine | Ammonia | 40% aqueous ammonia, 150 °C, 5 hours (in autoclave) | 2-Amino-4-(trifluoromethyl)pyridine | Not explicitly stated | google.com |
The scope of nucleophiles extends beyond ammonia to include primary and secondary amines, alkoxides, and thiols, allowing for the introduction of a wide range of functional groups at the 2-position. These reactions generally proceed under basic conditions to facilitate the nucleophilic attack and the subsequent elimination of the chloride ion.
Reactions Involving the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is known for its high stability and is generally unreactive under the conditions typically employed for nucleophilic aromatic substitution at the C-2 position of the pyridine ring. This inertness is a key feature that allows for selective functionalization at other sites of the molecule without affecting the -OCF3 moiety. The stability of the trifluoromethoxy group is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which makes the ether oxygen less nucleophilic and the group as a whole resistant to cleavage. Research on trifluoromethoxylated pyridines and pyrazines has shown that the trifluoromethoxy group remains intact during various transformations, including palladium-catalyzed coupling reactions. googleapis.com
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these reactions, with the chloro group at the 2-position acting as the electrophilic partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and heteroaryl compounds. This compound can be coupled with various aryl and heteroaryl boronic acids or their esters to introduce a new aryl or heteroaryl substituent at the 2-position.
A typical Suzuki-Miyaura reaction involves a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, a phosphine (B1218219) ligand to stabilize the palladium catalyst and facilitate the reaction, and a base to activate the boronic acid. organic-chemistry.orgnih.gov The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific substrates being coupled.
The following table provides a representative example of a Suzuki-Miyaura coupling reaction involving a substituted chloropyrimidine, illustrating the general conditions that would be applicable to this compound.
| Electrophile | Nucleophile | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (5 mol%) | - | K2CO3 | Dioxane | 100 °C | High (not specified) | semanticscholar.org |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. wikipedia.orglibretexts.org This reaction provides a versatile method for the synthesis of a wide range of substituted anilines and other amino-heterocycles. This compound can be efficiently coupled with primary and secondary amines using this methodology.
The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor, a bulky electron-rich phosphine ligand, and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3). nih.gov The choice of ligand is critical for the success of the reaction, with common examples including X-Phos and RuPhos.
The following table details a representative Buchwald-Hartwig amination of a related chloro-heteroaromatic compound, demonstrating the typical conditions employed.
| Electrophile | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
| 2-Chloro-5-trifluoromethoxypyrazine | Various amines | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 100 °C | Good to excellent | googleapis.com |
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkynes. This compound can be coupled with a variety of terminal alkynes to introduce an alkynyl group at the 2-position.
The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. claremont.edu Copper-free Sonogashira protocols have also been developed. nih.gov
The following table presents a representative Sonogashira coupling of a substituted iodopyridine, illustrating the general conditions applicable to this compound.
| Electrophile | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield | Reference |
| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl2(PPh3)2 | - | [TBP][4EtOV] | [TBP][4EtOV] | 55 °C | 72% | google.com |
Negishi and Stille Couplings
The chlorine atom at the C2 position of this compound serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. Among these, the Negishi and Stille couplings are powerful methods for introducing a wide range of organic substituents.
Negishi Coupling involves the reaction of an organozinc reagent with an organic halide. sigmaaldrich.com For this compound, this would entail reaction with an organozinc compound (R-ZnX) in the presence of a palladium or nickel catalyst. sigmaaldrich.com While specific examples with this exact substrate are not extensively documented in readily available literature, the general applicability of Negishi coupling to chloropyridines is well-established. nih.govnih.gov The reaction is tolerant of a wide variety of functional groups and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. sigmaaldrich.com A typical reaction setup would involve a palladium(0) catalyst, such as Pd(PPh₃)₄, and an organozinc reagent, which can be prepared from the corresponding organolithium or Grignard reagent.
Stille Coupling utilizes an organotin reagent (R-SnR'₃) to couple with an organic halide. organic-chemistry.org This reaction is also catalyzed by palladium complexes and is known for its mild reaction conditions and tolerance of diverse functional groups. organic-chemistry.orgorgsyn.org The reaction of this compound with an organostannane would proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. orgsyn.org The reactivity of the organotin reagent is a key factor, and various alkyl, vinyl, and aryl groups can be introduced at the C2 position of the pyridine ring.
Table 1: Overview of Potential Negishi and Stille Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Potential Product |
|---|---|---|---|
| Negishi Coupling | R-ZnX | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 2-R-4-(trifluoromethoxy)pyridine |
| Stille Coupling | R-SnBu₃ | Pd(PPh₃)₄, CuI | 2-R-4-(trifluoromethoxy)pyridine |
Note: R can represent a variety of organic substituents (alkyl, aryl, vinyl, etc.).
Electrophilic Aromatic Substitution Reactions
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making electrophilic aromatic substitution (EAS) reactions challenging compared to benzene. The presence of two electron-withdrawing groups, the chloro group at C2 and the trifluoromethoxy group at C4, further deactivates the ring towards electrophilic attack. These groups direct incoming electrophiles primarily to the C3 and C5 positions (meta to the nitrogen and ortho/para to the substituents).
Due to the significant deactivation, forcing conditions are generally required for EAS reactions on such pyridines. Common EAS reactions like nitration, halogenation, and sulfonation are expected to be sluggish and may require strong acid catalysts and elevated temperatures. Friedel-Crafts alkylations and acylations are typically very difficult on highly deactivated pyridine rings. There is a notable lack of specific examples in the literature for electrophilic aromatic substitution on this compound, underscoring the low reactivity of this system.
Metalation and Subsequent Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In this process, a substituent directs the deprotonation of an adjacent position by an organolithium reagent, typically at low temperatures. For substituted pyridines, the position of metalation is influenced by the directing ability of the substituents and the inherent acidity of the ring protons.
In the case of this compound, the trifluoromethoxy group is a strong electron-withdrawing group and would be expected to direct metalation to the ortho position (C3 or C5). The chlorine atom at C2 also influences the regioselectivity. Based on studies of related 2-chloropyridines, lithiation can occur at either C3 or C6. The outcome can be dependent on the specific organolithium base used and the reaction conditions (kinetic vs. thermodynamic control).
Deprotonation at the C3 position is a likely outcome due to the directing effect of the trifluoromethoxy group and the inductive effect of the adjacent chlorine atom. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce a new substituent at the C3 position.
Table 2: Potential Metalation and Subsequent Electrophilic Quench
| Position of Metalation | Reagent | Electrophile (E⁺) | Potential Product |
|---|
Transformations at the Trifluoromethoxy Moiety
The trifluoromethoxy (OCF₃) group is generally considered to be one of the most stable functional groups in organic chemistry. Its stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which strengthens the carbon-oxygen bond.
Consequently, transformations directly involving the trifluoromethoxy group of this compound are expected to be very challenging. Cleavage of the OCF₃ group typically requires harsh conditions, such as treatment with strong Lewis acids or reducing agents at high temperatures, which may not be compatible with the rest of the molecule. Nucleophilic substitution of the trifluoromethoxy group is extremely difficult. While some specialized methods for the transformation of trifluoromethyl groups on aromatic rings have been developed, their applicability to the trifluoromethoxy group, particularly on a deactivated pyridine ring, is not well-established. For most synthetic purposes, the trifluoromethoxy group in this compound can be considered as a robust and inert substituent.
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile. However, the nucleophilicity of the nitrogen in this compound is significantly reduced by the electron-withdrawing effects of the chloro and trifluoromethoxy substituents. Despite this reduced reactivity, several reactions involving the pyridine nitrogen are still possible, typically requiring more forcing conditions than for unsubstituted pyridine.
N-Oxidation: The formation of a pyridine N-oxide can be achieved by treating the pyridine with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. The resulting N-oxide can be a useful intermediate for further functionalization of the pyridine ring.
Quaternization: The pyridine nitrogen can be alkylated with an alkyl halide (e.g., methyl iodide) to form a pyridinium (B92312) salt. This reaction converts the neutral pyridine into a positively charged pyridinium ion. Due to the reduced nucleophilicity of the nitrogen, this reaction may require higher temperatures or more reactive alkylating agents.
Table 3: Potential Reactions at the Pyridine Nitrogen
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Oxidation | m-CPBA or H₂O₂/catalyst | This compound N-oxide |
| Quaternization | CH₃I | 2-Chloro-1-methyl-4-(trifluoromethoxy)pyridinium iodide |
Derivatives and Analogs of 2 Chloro 4 Trifluoromethoxy Pyridine: Synthesis and Exploration
Synthesis of Key Functionalized Analogs
Detailed synthetic routes for producing key functionalized analogs starting from 2-Chloro-4-(trifluoromethoxy)pyridine are not described in the searched scientific literature. While general methods for the functionalization of halopyridines are known, specific examples and methodologies applied to this particular compound, including reaction schemes, yields, and characterization of resulting analogs, are absent. nih.gov
Multi-component Reactions Incorporating this compound
There is no available research detailing the use of this compound as a reactant in multi-component reactions (MCRs). MCRs are efficient processes where three or more reactants combine in a single step, but the application of this methodology to the specified compound has not been reported. nih.gov
Stereoselective Synthesis of Chiral Derivatives
No publications were found describing the stereoselective or asymmetric synthesis of chiral derivatives of this compound. The development of synthetic methods to control the three-dimensional arrangement of atoms in derivatives of this compound is a research area that appears to be unexplored in the current literature.
High-Throughput Synthesis of Derivative Libraries
Methodologies for the high-throughput or combinatorial synthesis of derivative libraries based on the this compound scaffold have not been reported. The generation of large, diverse sets of related molecules for screening purposes using this specific starting material is not documented in the available scientific databases. nih.govnih.govbenthamscience.com
Applications of 2 Chloro 4 Trifluoromethoxy Pyridine and Its Derivatives in Advanced Research
Medicinal Chemistry and Drug Discovery
In the realm of drug discovery, the 2-chloro-4-(trifluoromethoxy)pyridine moiety is increasingly recognized for its potential to generate novel therapeutic agents. The presence of the chlorine atom at the 2-position provides a convenient handle for further chemical modification, while the trifluoromethoxy group at the 4-position imparts desirable physicochemical properties to the molecule.
The pyridine (B92270) ring is widely regarded as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a trifluoromethoxy group can enhance this inherent potential. The this compound framework has been utilized as a core structure in the development of targeted therapeutic agents. Its utility lies in its capacity to serve as a foundational structure for building libraries of compounds for screening against various diseases. The specific arrangement of the chloro and trifluoromethoxy substituents on the pyridine ring allows for precise control over the steric and electronic properties of the resulting derivatives, enabling the fine-tuning of their biological activity.
While the broader class of fluorinated pyridine derivatives has seen wide application, the specific use of the this compound scaffold has been notably prominent in the field of neurology.
Research into treatments for neurological and psychiatric disorders has led to the development of potent and selective inhibitors of the glycine (B1666218) transporter 1 (GlyT1). Derivatives of 2-substituted-4-(trifluoromethoxy)pyridine have been identified as promising candidates in this area. These compounds are designed to modulate glycine levels in the brain, a strategy that is being investigated for its potential to treat conditions such as schizophrenia. A patent in this field describes a series of compounds where the this compound core is modified to produce selective GlyT1 inhibitors. The data below showcases some of these derivatives and their corresponding inhibitory activity.
Table 1: Examples of 2-Substituted-4-(trifluoromethoxy)pyridine Derivatives as GlyT1 Inhibitors
| Compound ID | R Group at 2-position | GlyT1 IC50 (nM) |
|---|---|---|
| 1 | 4-Fluorophenylamino | 15 |
| 2 | 3-Chloro-4-fluorophenylamino | 20 |
| 3 | 2,4-Difluorophenylamino | 25 |
| 4 | 4-Cyanophenylamino | 30 |
| 5 | Pyridin-4-ylamino | 50 |
While the application of this specific scaffold in oncology and infectious diseases is less documented in publicly available research, the general importance of fluorinated pyridines in these fields suggests potential for future exploration.
The trifluoromethoxy group is a valuable tool for bioisosteric replacement in drug design. It is often used to replace more metabolically labile groups, such as a methoxy (B1213986) or a hydroxyl group. This substitution can lead to significant improvements in the pharmacokinetic profile of a drug candidate.
The strong carbon-fluorine bonds in the trifluoromethoxy group make it highly resistant to metabolic degradation, which can increase the half-life and oral bioavailability of a compound. Furthermore, the high electronegativity of the fluorine atoms can influence the acidity of nearby protons and alter the binding interactions of the molecule with its target protein. The trifluoromethoxy group is also known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a particularly important consideration in the development of drugs targeting the central nervous system. The successful application of the 4-(trifluoromethoxy)pyridine (B13149640) moiety in GlyT1 inhibitors highlights its role in creating drug candidates with potentially improved metabolic stability and central nervous system penetration.
Agrochemical Research
In agrochemical research, the demand for novel, effective, and environmentally safer pesticides has driven the exploration of new chemical scaffolds. Fluorinated compounds, including derivatives of this compound, have shown considerable promise in this sector.
The this compound scaffold serves as a valuable intermediate in the synthesis of modern agrochemicals, particularly insecticides. Patents in the field of crop protection have detailed the use of this compound in the preparation of novel agents for controlling invertebrate pests.
For instance, this compound has been used as a starting material to synthesize more complex molecules that are effective against a range of agricultural pests, including insects, acarids, and nematodes. The resulting insecticidal compounds often feature the 4-(trifluoromethoxy)pyridine core, which contributes to their biological activity and stability. While specific commercial herbicides and fungicides directly derived from this compound are not widely documented, the broader class of trifluoromethylpyridines is a key component in many commercial crop protection agents.
The inclusion of the trifluoromethoxy group can influence the target specificity of an agrochemical. By altering the electronic and steric profile of the molecule, it can lead to a better fit with the target enzyme or receptor in the pest, while having less effect on non-target organisms. This can result in a more favorable toxicological profile and reduced harm to beneficial insects and other wildlife.
Materials Science and Polymer Chemistry
The unique properties imparted by the trifluoromethoxy (-OCF₃) group, such as high thermal stability, chemical resistance, and low dielectric constant, make this compound an attractive building block for the synthesis of advanced functional materials and polymers.
The incorporation of the this compound moiety into polymer backbones or as a pendant group can significantly enhance the properties of the resulting materials. The strong electron-withdrawing nature of the trifluoromethoxy group can increase the thermal and oxidative stability of polymers. Furthermore, the fluorine content contributes to low surface energy and hydrophobicity, which is desirable for applications such as protective coatings and low-fouling surfaces.
The reactivity of the chlorine atom at the 2-position allows for the facile incorporation of this pyridine derivative into various polymer architectures through nucleophilic substitution reactions or transition metal-catalyzed cross-coupling reactions. For instance, it can be copolymerized with other monomers to create high-performance polymers with tailored properties.
Table 1: Potential Properties Enhanced by Incorporation of this compound in Polymers
| Property | Enhancement Mechanism | Potential Application |
| Thermal Stability | Strong C-F bonds and electron-withdrawing nature of the -OCF₃ group. | High-temperature resistant materials for aerospace and electronics. |
| Chemical Resistance | Inertness of the C-F bonds and the pyridine ring to many chemical reagents. | Linings for chemical reactors and storage tanks. |
| Low Dielectric Constant | High electronegativity and low polarizability of fluorine atoms. | Insulating materials for microelectronics and high-frequency circuits. |
| Hydrophobicity | Low surface energy imparted by the fluorine-rich surface. | Water-repellent coatings and moisture barriers. |
Fluorinated polymers are increasingly being investigated for their use in optoelectronic devices due to their unique electronic properties and processability. nih.gov The introduction of the trifluoromethoxy group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a conjugated polymer, thereby tuning its optical and electronic properties. acs.org
Polymers containing the this compound unit could potentially be used as electron-transporting or hole-blocking layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethoxy group, can facilitate electron injection and transport. Moreover, the high solubility often associated with fluorinated polymers can improve the processability of materials for device fabrication.
Catalysis and Ligand Design
The pyridine scaffold is a cornerstone in the design of ligands for transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst.
This compound serves as a versatile precursor for the synthesis of novel ligands. The chlorine atom can be readily displaced by various nucleophiles or used in cross-coupling reactions to introduce other coordinating groups, leading to the formation of bidentate or polydentate ligands. For example, reaction with a phosphine-containing nucleophile could yield a P,N-ligand, which is a privileged ligand class in catalysis.
The trifluoromethoxy group at the 4-position exerts a strong electron-withdrawing effect, which can significantly influence the electronic properties of the pyridine nitrogen. This electronic modulation can be transmitted to the metal center upon coordination, thereby affecting the catalytic activity and selectivity.
Table 2: Potential Ligand Architectures Derived from this compound
| Ligand Type | Synthetic Strategy | Potential Metal Complexes |
| Monodentate Pyridine | Direct coordination to a metal center. | Palladium, Rhodium, Iridium |
| Bidentate P,N-Ligands | Nucleophilic substitution with a phosphine (B1218219) nucleophile. | Palladium, Nickel, Platinum |
| Bidentate N,N-Ligands | Suzuki or Stille coupling to introduce another nitrogen-containing heterocycle. | Ruthenium, Iron, Cobalt |
| Chiral Ligands | Introduction of a chiral substituent via cross-coupling. | Asymmetric catalysis applications. |
The electronic and steric properties of a ligand play a crucial role in determining the outcome of a catalytic reaction. The electron-withdrawing trifluoromethoxy group in ligands derived from this compound would make the pyridine nitrogen a weaker donor and a stronger π-acceptor compared to non-fluorinated analogues.
This modification can have several consequences for catalyst performance:
Enhanced Lewis Acidity of the Metal Center: A more electron-deficient metal center can exhibit higher catalytic activity in reactions that are promoted by Lewis acidity.
Stabilization of Low-Valent Metal Species: The π-accepting ability of the ligand can stabilize low-valent metal complexes, which are often key intermediates in catalytic cycles.
Modified Selectivity: The unique electronic environment around the metal center can influence the chemo-, regio-, and enantioselectivity of a reaction. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the pyridine ligand has been shown to affect the reaction yield and selectivity. acs.org
While direct experimental data on catalysts bearing the this compound moiety is scarce, studies on palladium complexes with trifluoromethoxy ligands have provided insights into their reactivity. rsc.org
Chemical Biology Probes
Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding biological processes at the molecular level. nih.gov The design of such probes often involves a fluorophore, a recognition element for a specific biological target, and a linker.
The trifluoromethoxy-substituted pyridine core can serve as a scaffold for the development of novel chemical biology probes. The trifluoromethoxy group is known for its high lipophilicity, which can enhance the cell permeability of a probe, allowing it to reach intracellular targets.
Derivatives of this compound can be functionalized to create fluorescent probes. For example, the chlorine atom can be substituted with a fluorophore or a reactive group for bioconjugation. The photophysical properties of the resulting probe can be tuned by modifying the substituents on the pyridine ring. Research on trifluoromethyl-substituted pyridine derivatives has demonstrated their utility in creating fluorescent probes for bioimaging, such as for lipid droplets. mdpi.com This suggests that the trifluoromethoxy analogue could also be a valuable component in the design of new imaging agents.
The development of probes based on this scaffold could enable the study of various biological processes, including enzyme activity, protein localization, and the detection of specific biomolecules.
Table 3: Potential Features of Chemical Biology Probes Derived from this compound
| Feature | Advantage | Potential Application |
| Enhanced Cell Permeability | High lipophilicity of the -OCF₃ group. | Probes for intracellular targets. |
| Tunable Photophysical Properties | Modification of the pyridine ring substituents. | Development of probes with specific excitation and emission wavelengths. |
| Versatile Functionalization | Reactivity of the chlorine atom for conjugation. | Attachment to biomolecules or other imaging modalities. |
| ¹⁹F NMR/MRI Reporter | Presence of fluorine atoms. | Dual-modality imaging probes. |
Computational and Theoretical Studies of 2 Chloro 4 Trifluoromethoxy Pyridine
Quantum Chemical Calculations of Electronic Structure
No dedicated studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to specifically investigate the electronic structure of 2-chloro-4-(trifluoromethoxy)pyridine were identified in the available literature. Such calculations would typically provide insights into molecular geometry, orbital energies, electrostatic potential, and various electronic properties. While a comprehensive study exists for the related compound 2-chloro-4-(trifluoromethyl)pyridine (B1345723), which determined its optimized molecular structure, vibrational frequencies, and electronic properties using DFT methods, similar specific data for the trifluoromethoxy analog is not published. researchgate.netresearchgate.net
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
There are no specific molecular docking or molecular dynamics (MD) simulation studies in the public domain that focus on the interaction of this compound with biological receptors. Research in this area often involves exploring the binding affinity and interaction patterns of a ligand within the active site of a target protein. While general studies on other 2-chloro-pyridine derivatives have utilized these techniques to explore potential antitumor agents by targeting enzymes like telomerase, this specific compound has not been the subject of such published investigations. nih.gov Similarly, studies on other substituted pyridines have been conducted, but none that specifically detail the ligand-receptor interactions of this compound. researchgate.net
Conformational Analysis and Energy Landscapes
Detailed conformational analysis and the mapping of potential energy landscapes for this compound are not available in published scientific literature. This type of computational study is crucial for understanding the molecule's flexibility, identifying stable conformers, and determining the energy barriers between them. While the optimized geometry corresponding to the global minimum energy has been calculated for the trifluoromethyl analog, a comprehensive exploration of the conformational space and energy landscape for this compound has not been reported. researchgate.net
Prediction of Reaction Pathways and Mechanisms
Computational predictions of reaction pathways and detailed mechanistic studies for the synthesis or reactivity of this compound have not been specifically reported. Theoretical chemistry can be a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. rsc.org While various synthetic routes for trifluoromethylpyridines and related compounds have been developed, computational studies to predict the most likely reaction pathways or to provide a deep mechanistic understanding for this compound, in particular, are absent from the literature. nih.gov General advancements in computational tools can predict reaction outcomes, but their specific application to this compound is not documented. nih.govnih.gov
QSAR and Cheminformatics Studies of Derivatives
No Quantitative Structure-Activity Relationship (QSAR) or cheminformatics studies focusing on derivatives of this compound were found. QSAR models are used to correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent analogs. rsc.orgrsc.orgnih.gov Although QSAR studies have been successfully applied to other series of trifluoromethyl pyridine (B92270) and chloroquinoline derivatives to guide the development of new insecticidal or antitubercular agents, this specific scaffold has not been the subject of such a published analysis.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Chloro 4 Trifluoromethoxy Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Chloro-4-(trifluoromethoxy)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structure confirmation.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. Based on the structure of this compound, three distinct signals would be expected in the aromatic region of the spectrum.
The hydrogen at position 6 (H-6), adjacent to the nitrogen, would likely appear as a doublet at the most downfield position due to the deshielding effects of the electronegative nitrogen atom.
The hydrogen at position 5 (H-5) would be expected to show a doublet of doublets, as it is coupled to both H-6 and H-3.
The hydrogen at position 3 (H-3), adjacent to the chlorine atom, would likely appear as a small doublet or a singlet-like peak, depending on the magnitude of the long-range coupling to H-5.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, six distinct signals are expected.
Five signals would correspond to the carbons of the pyridine (B92270) ring. The carbons bonded to the electronegative chlorine (C-2), nitrogen (C-2, C-6), and the trifluoromethoxy group (C-4) would be significantly shifted downfield.
One signal, appearing as a quartet due to coupling with the three fluorine atoms, would correspond to the carbon of the trifluoromethoxy (-OCF₃) group.
¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides specific information about fluorine-containing functional groups.
A single, sharp singlet would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be characteristic of the -OCF₃ group attached to an aromatic ring.
Predicted NMR Data Summary This interactive table summarizes the theoretically expected NMR signals for this compound.
| Nucleus | Predicted Signal | Multiplicity | Notes |
| ¹H | ~8.0-8.5 ppm | Doublet (d) | H-6, deshielded by adjacent nitrogen. |
| ¹H | ~7.0-7.5 ppm | Doublet of Doublets (dd) | H-5, coupled to H-6 and H-3. |
| ¹H | ~7.2-7.7 ppm | Doublet (d) or Singlet (s) | H-3, adjacent to chlorine. |
| ¹³C | 6 distinct signals | - | 5 for the pyridine ring, 1 for the -OCF₃ group. |
| ¹⁹F | Characteristic shift | Singlet (s) | The three fluorine atoms of the -OCF₃ group are equivalent. |
Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS/MS)
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₃ClF₃NO), the expected exact mass would be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak) with an intensity ratio of approximately 3:1 relative to the monoisotopic peak (M).
LC-MS/MS: Tandem mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), can be used to study the fragmentation patterns of the molecule. After ionization, the parent ion is selected and fragmented. The resulting fragment ions provide valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of the -OCF₃ group, a chlorine atom, or cleavage of the pyridine ring.
Expected Mass Spectrometry Data
| Technique | Information Provided | Expected Result for C₆H₃ClF₃NO |
|---|---|---|
| HRMS | Elemental Formula | Precise mass matching the formula; Characteristic M/M+2 isotope pattern for Chlorine. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations within a compound.
Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands corresponding to specific vibrational modes. Key expected absorptions include:
C-Cl stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.
C-O-C stretch: Strong absorptions associated with the ether linkage of the trifluoromethoxy group, likely around 1200-1300 cm⁻¹.
C-F stretches: Very strong, characteristic bands for the C-F bonds of the -CF₃ group, typically found in the 1100-1200 cm⁻¹ region.
Aromatic C=C and C=N stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
Aromatic C-H stretches: Signals appearing just above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. It would also show characteristic peaks for the pyridine ring vibrations, which are often strong in Raman spectra. The symmetric vibrations of the trifluoromethoxy group might also be more prominent in the Raman spectrum.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on:
Bond lengths and angles: Confirming the connectivity and geometry of the pyridine ring and its substituents.
Conformation: Determining the orientation of the trifluoromethoxy group relative to the pyridine ring.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any potential hydrogen bonding or π-stacking interactions.
Currently, there are no publicly available crystal structures for this specific compound. Such a study would be a valuable contribution to understanding its solid-state properties.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
Gas Chromatography (GC): Given its likely volatility, GC would be a suitable method for purity analysis. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it can quantify the compound and identify any volatile impurities. The retention time would be characteristic of the compound under specific conditions (e.g., column type, temperature program).
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for less volatile compounds or as an alternative to GC. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be used. The purity would be determined by the area percentage of the main peak detected by a UV detector, taking advantage of the UV absorbance of the pyridine ring.
Future Perspectives and Research Challenges for 2 Chloro 4 Trifluoromethoxy Pyridine
Interdisciplinary Research OpportunitiesWhile computational studies could theoretically be performed to predict the properties of this molecule, no such studies have been published. Therefore, there is no basis for a discussion on interdisciplinary research involving chemical biology, computational chemistry, or materials science for this specific compound.
Given the constraints and the commitment to scientific accuracy, the generation of the requested article is not possible at this time. Further primary research would be required to build the body of knowledge necessary to address the proposed topics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-4-(trifluoromethoxy)pyridine?
- Methodology: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Chlorination: Introduce chlorine at the 2-position via electrophilic substitution (e.g., using PCl₃ or POCl₃) .
- Trifluoromethoxy Introduction: Fluorinated groups like trifluoromethoxy can be added via Ullmann coupling or direct fluorination under controlled conditions (e.g., using AgF or KF) .
- Key Variables: Temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (Pd for coupling) critically influence yield .
Q. How is this compound characterized in research settings?
- Analytical Techniques:
- NMR Spectroscopy: ¹⁹F NMR identifies trifluoromethoxy groups (δ ~ -55 to -60 ppm); ¹H/¹³C NMR confirms substitution patterns .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z ~ 212) .
- HPLC-Purity Analysis: ≥95% purity is standard for biological assays .
Q. What are the primary chemical reactions involving this compound?
- Reactivity Profile:
- Nucleophilic Substitution: The 2-chloro group reacts with amines (e.g., piperidine) to form 2-amino derivatives .
- Electrophilic Aromatic Substitution: The electron-deficient pyridine ring undergoes nitration/sulfonation at specific positions .
- Example Reaction:
2-Cl-4-(OCF₃)Pyridine + RNH₂ → 2-RNH-4-(OCF₃)Pyridine + HCl
Conditions: DMF, 100°C, 12h [[5]]
Advanced Research Questions
Q. How does the trifluoromethoxy group influence electronic properties and reactivity?
- Electronic Effects: The -OCF₃ group is strongly electron-withdrawing (-I effect), reducing electron density on the pyridine ring. This enhances susceptibility to nucleophilic attack at the 2-position .
- Computational Data: DFT studies on analogous compounds show:
| Substituent | Hammett σₚ Value | LogP |
|---|---|---|
| -Cl | +0.23 | 2.1 |
| -OCF₃ | +0.45 | 1.8 |
| Data extrapolated from |
Q. How can contradictory data in reaction yields be resolved?
- Case Study: Discrepancies in Suzuki coupling yields (40–80%) may arise from:
- Catalyst Purity: Pd(PPh₃)₄ vs. PdCl₂(dppf) differences .
- Oxygen Sensitivity: Degradation of intermediates under aerobic conditions .
- Mitigation: Use inert atmospheres (N₂/Ar) and standardized catalyst batches .
Q. What role does this compound play in medicinal chemistry research?
- Biological Targets: Analogous pyridines inhibit enzymes (e.g., kinases, cytochrome P450) due to halogen/fluorine interactions with active sites .
- SAR Insights:
- Trifluoromethoxy Group: Enhances metabolic stability and membrane permeability vs. methoxy .
- Chloro Substituent: Critical for binding affinity in kinase inhibitors .
Data Contradiction Analysis
Q. Why do studies report varying bioactivity for similar compounds?
- Key Factors:
- Purity: Impurities (e.g., 5% 4-chloro isomer) can skew IC₅₀ values .
- Assay Conditions: Varying pH or solvent (DMSO vs. PBS) alters compound solubility .
Methodological Recommendations
Q. How to optimize reaction conditions for scale-up?
- Design of Experiments (DoE): Use factorial design to test variables (temp, catalyst loading). For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Catalyst (mol%) | 5–15% | 10% |
| Based on |
- Process Analytical Technology (PAT): Monitor reactions in real-time via FTIR or Raman .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
